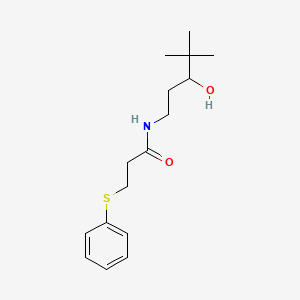
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide, commonly known as GW501516, is a synthetic compound that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity in the sports industry as a performance-enhancing drug.
科学研究应用
GW501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation in animal models of obesity and diabetes. Additionally, GW501516 has been shown to improve cardiovascular health by reducing blood pressure, increasing HDL cholesterol levels, and decreasing triglycerides.
作用机制
GW501516 works by activating PPARδ, a nuclear receptor that plays a key role in regulating energy metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
GW501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase endurance and performance in animal models by increasing the number of mitochondria in muscle cells and improving oxygen utilization. Additionally, GW501516 has been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis.
实验室实验的优点和局限性
GW501516 has several advantages for use in lab experiments. It is a highly specific and potent PPARδ agonist, which allows for precise control of the target pathway. Additionally, it has a long half-life, which allows for sustained activation of PPARδ. However, there are also some limitations to the use of GW501516 in lab experiments. It has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. Additionally, there is a lack of long-term safety data on GW501516, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on GW501516. One area of interest is the development of more selective PPARδ agonists that do not have off-target effects. Additionally, there is interest in studying the long-term safety and efficacy of GW501516 in humans. Finally, there is potential for the use of GW501516 in combination with other compounds for the treatment of metabolic disorders and other diseases.
Conclusion
In conclusion, GW501516 is a synthetic compound that has potential therapeutic applications in the treatment of metabolic disorders. It works by activating PPARδ, which leads to increased energy expenditure and improved insulin sensitivity. While there are advantages to using GW501516 in lab experiments, there are also limitations to its use. Future research directions for GW501516 include the development of more selective PPARδ agonists and the study of its long-term safety and efficacy in humans.
合成方法
GW501516 is synthesized through a multi-step process that involves the reaction of 4-chlorobutyric acid with methylamine, followed by the reaction with 4,4-dimethylpentanal. The resulting compound is then reacted with thioanisole and trifluoroacetic acid to yield GW501516.
属性
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-11-17-15(19)10-12-20-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMCQRJXJDLEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CCSC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-propylamino]-N-methylacetamide](/img/structure/B2363118.png)
![Ethyl 4-methoxy-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2363119.png)
![(2S)-2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2363121.png)

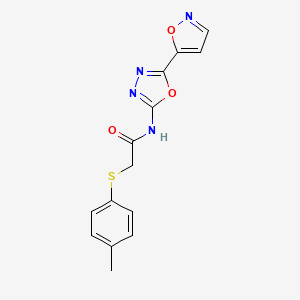
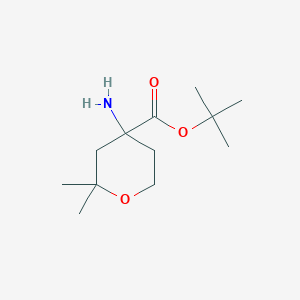
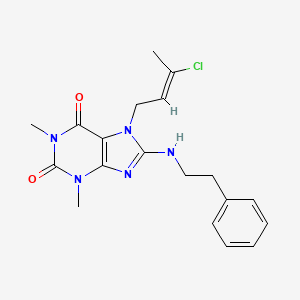
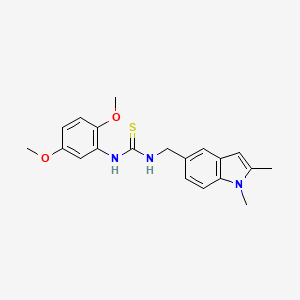
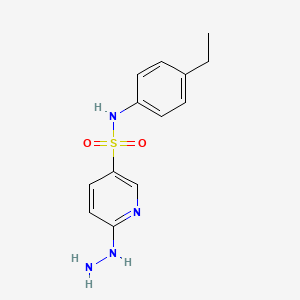
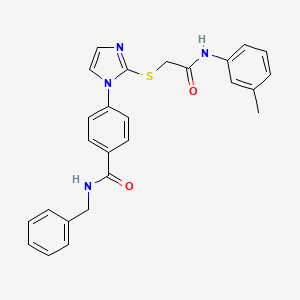
![N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2363133.png)
